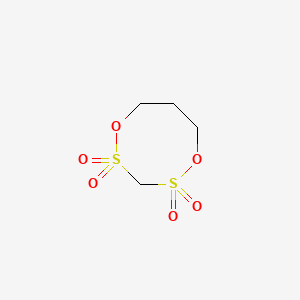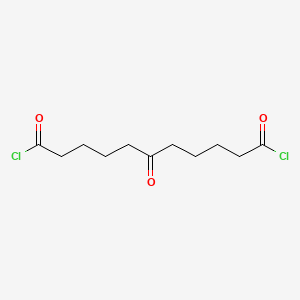
6-Oxoundecanedioyl dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Oxoundecanedioyl dichloride is an organic compound with the molecular formula C11H16Cl2O3. It is a derivative of undecanedioic acid, where the hydroxyl groups are replaced by chlorine atoms, and an additional oxo group is present at the sixth position. This compound is primarily used in organic synthesis and polymer chemistry due to its reactive acyl chloride groups.
準備方法
6-Oxoundecanedioyl dichloride can be synthesized through the reaction of undecanedioic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the carboxylic acid groups are converted into acyl chloride groups. The presence of an oxo group at the sixth position can be introduced through selective oxidation reactions prior to the chlorination step .
化学反応の分析
6-Oxoundecanedioyl dichloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride groups are highly reactive towards nucleophiles such as amines, alcohols, and water, forming amides, esters, and carboxylic acids, respectively.
Condensation Reactions: It can react with diamines or diols to form polyamides or polyesters, which are useful in polymer chemistry.
Hydrolysis: In the presence of water, it hydrolyzes to form undecanedioic acid and hydrochloric acid.
Common reagents used in these reactions include amines, alcohols, and water, with reaction conditions varying based on the desired product. Major products formed include amides, esters, and polyamides.
科学的研究の応用
6-Oxoundecanedioyl dichloride has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyamides and polyesters, which are important materials in the production of fibers, plastics, and resins.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 6-Oxoundecanedioyl dichloride primarily involves its reactive acyl chloride groups. These groups can form covalent bonds with nucleophiles, leading to the formation of new chemical bonds. In biological systems, its derivatives may interact with cellular components, disrupting normal cellular functions and leading to antimicrobial or anticancer effects .
類似化合物との比較
6-Oxoundecanedioyl dichloride can be compared with other similar compounds such as:
Adipoyl Chloride: A shorter-chain diacyl chloride used in the production of nylon-6,6.
Sebacoyl Chloride: Another diacyl chloride used in the synthesis of polyamides and polyesters.
Glutaroyl Chloride: A five-carbon diacyl chloride used in organic synthesis.
The uniqueness of this compound lies in its longer carbon chain and the presence of an oxo group, which can impart different physical and chemical properties to the resulting polymers and compounds .
特性
CAS番号 |
104481-15-4 |
|---|---|
分子式 |
C11H16Cl2O3 |
分子量 |
267.15 g/mol |
IUPAC名 |
6-oxoundecanedioyl dichloride |
InChI |
InChI=1S/C11H16Cl2O3/c12-10(15)7-3-1-5-9(14)6-2-4-8-11(13)16/h1-8H2 |
InChIキー |
OTDLGBHSYOQFNL-UHFFFAOYSA-N |
正規SMILES |
C(CCC(=O)Cl)CC(=O)CCCCC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


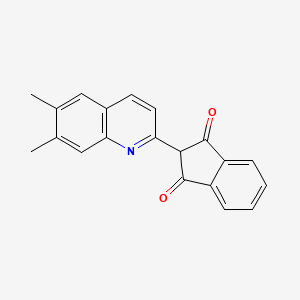
![3,3'-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14345755.png)
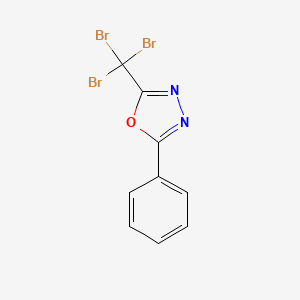
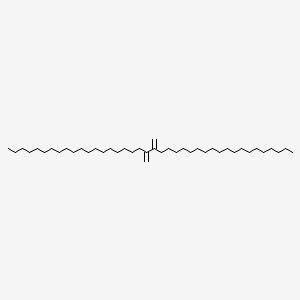
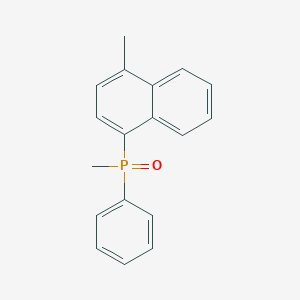
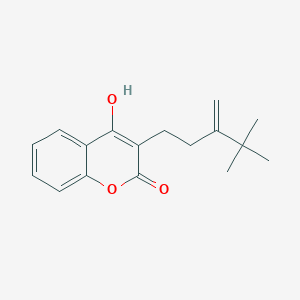
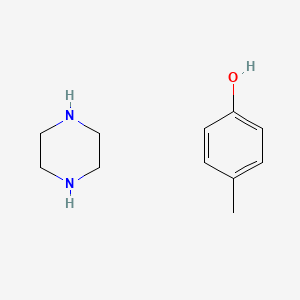
![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-](/img/structure/B14345784.png)
![(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane](/img/structure/B14345794.png)
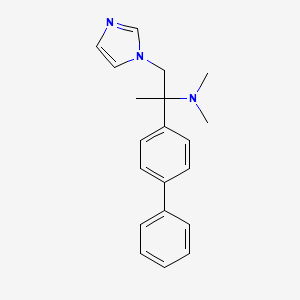
![Methyl 3-[(dimethylcarbamoyl)amino]benzoate](/img/structure/B14345801.png)
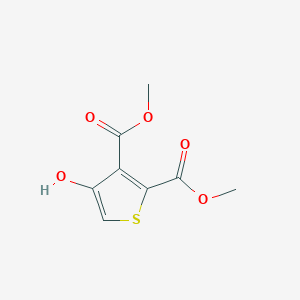
![[2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B14345805.png)
